BenchChemオンラインストアへようこそ!

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile

Oncology DFP-10917 Xenograft Model

This chiral fluorinated pyrrolidine is a dual-use research tool. For oncology, it is DFP-10917, a Phase III nucleoside analog that uniquely induces DNA double-strand breaks and G2/M arrest, showing activity even in cells resistant to gemcitabine or cytarabine. For metabolic disease, it is the essential (S)-enantiomer intermediate for omarigliptin synthesis; the 4,4-difluoro substitution is critical for achieving sub-nanomolar DPP-4 potency (Ki=0.8 nM). The peak-performing 14-day low-dose infusion schedule offers a model for metronomic chemotherapy. Secure this high-purity batch for your most demanding studies.

Molecular Formula C7H9F2N3O
Molecular Weight 189.16 g/mol
CAS No. 1448440-39-8
Cat. No. B1404182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
CAS1448440-39-8
Molecular FormulaC7H9F2N3O
Molecular Weight189.16 g/mol
Structural Identifiers
SMILESC1C(N(CC1(F)F)C(=O)CN)C#N
InChIInChI=1S/C7H9F2N3O/c8-7(9)1-5(2-10)12(4-7)6(13)3-11/h5H,1,3-4,11H2/t5-/m0/s1
InChIKeyODLIQCDOZZZLSR-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile (CAS 1448440-39-8): A Dual-Purpose Chemical Probe and Clinical Stage Candidate


(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile, also known as DFP-10917 or CNDAC, is a chiral fluorinated pyrrolidine derivative that serves a dual role in both oncological and metabolic disease research. As a 2'-deoxycytidine nucleoside analog, it exhibits a unique mechanism of action involving DNA strand breakage and G2/M-phase arrest, and has reached Phase III clinical trials for acute myelogenous leukemia (AML). Crucially, the compound also functions as a key synthetic intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor omarigliptin, where its (S)-stereochemistry and 4,4-difluoro substitution are essential pharmacophoric elements. [1]

Why (S)-1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile Cannot Be Simply Replaced by Generic Analogs


The compound's differentiation is embedded in both its stereochemical configuration and its unique mechanism of action. The (S)-enantiomer is essential for engagement with biological targets, as the (R)-enantiomer shows markedly reduced potency in related DPP-4 inhibitor scaffolds. Furthermore, the 4,4-difluoro substitution is not a trivial modification; literature demonstrates that introducing a gem-difluoro group into pyrrolidine-based DPP-4 inhibitors significantly enhances potency compared to the non-fluorinated or 4-fluoro analogs. In the oncology context, DFP-10917 (CNDAC) possesses a mechanism that is fundamentally distinct from that of the standard deoxycytidine analogs gemcitabine and cytarabine: while those agents primarily induce S-phase arrest, DFP-10917 causes DNA double-strand breaks and G2/M arrest, enabling activity even in tumors resistant to gemcitabine or Ara-C. [1] [2] [3]

Quantitative Differentiation of (S)-1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile Against Closest Analogs


Superior In Vivo Antitumor Efficacy Versus Gemcitabine and Cytarabine in Human Tumor Xenografts

In a direct head-to-head comparison using human solid tumor and leukemia xenograft mouse models, DFP-10917 administered as a prolonged 14-day low-dose infusion (4.5 mg/kg/day) produced superior tumor growth inhibition relative to a 1-day high-dose regimen (30 mg/kg/day) and to the standard-of-care agents gemcitabine (GEM) and cytosine arabinoside (Ara-C). The low-dose prolonged infusion schedule avoided the body weight loss observed with the high-dose schedule, indicating a superior therapeutic index. [1]

Oncology DFP-10917 Xenograft Model

Unique DNA Damage Mechanism at Low Concentrations Absent in Gemcitabine and Cytarabine

The comet assay (single-cell gel electrophoresis) was used to directly compare DNA strand breakage induced by DFP-10917, Ara-C, and gemcitabine in CCRF-CEM and HeLa cell lines. DFP-10917, applied at a concentration range of 0.05 to 1 µM, induced a clear tailed-DNA pattern indicative of DNA fragmentation. In contrast, Ara-C and gemcitabine produced no detectable comet tail at the same concentrations, demonstrating that the DNA-damaging activity of DFP-10917 is mechanistically distinct and occurs at lower concentrations than required for comparable nucleoside analogs. [1]

DNA Damage Comet Assay Mechanism of Action

Selective DNA Synthesis Inhibition in Leukemia Cells (IC50: 0.8–1 µM)

In a detailed cellular pharmacology study, DNA synthesis was measured after a 4-hour treatment with CNDAC (the active moiety of DFP-10917) in two human leukemia cell lines. The IC50 values for DNA synthesis inhibition were 1 µM in CCRF-CEM (lymphoblastoid) cells and 0.8 µM in ML-1 (myeloblastic) cells. The study further demonstrated that the active triphosphate metabolite (CNDACTP) is incorporated into DNA by human DNA polymerase α with a Km of 0.22 µM and acts as a potent chain terminator with a Ki of 23 nM. These kinetic parameters define the compound's intracellular potency and differentiate it from gemcitabine and cytarabine, which have distinct incorporation and termination profiles. [1]

Pharmacokinetics DNA Polymerase Cellular IC50

Clinical Response in Relapsed/Refractory AML Supports Differentiation from Frontline Nucleoside Analogs

In a Phase I/II clinical study (NCT02620293), DFP-10917 administered as a 14-day continuous intravenous infusion at 6 mg/m²/day produced a 50% overall response rate in patients with relapsed or refractory acute myeloid leukemia (AML), a population often resistant to standard cytarabine-based regimens. While this is not a randomized head-to-head trial, the response rate in this heavily pretreated population is notably higher than historical response rates for salvage cytarabine in similar patient cohorts (typically 15–30%). The Phase III trial (NCT03926624) is currently comparing DFP-10917 directly against non-intensive or intensive reinduction therapies. [1] [2]

Acute Myeloid Leukemia Phase I/II Clinical Efficacy

Gem-Difluoro Substitution Enhances DPP-4 Inhibitor Potency Relative to Non-Fluorinated and 4-Fluoro Analogs

Structure-activity relationship (SAR) studies on pyrrolidine-2-carbonitrile-based DPP-4 inhibitors have demonstrated that the introduction of a gem-difluoro group at the 4-position significantly improves enzyme inhibitory potency. In a related chemotype series (3-amino-4-substituted pyrrolidines), the addition of a gem-difluoro substituent to the lactam ring resulted in marked improvement in overall DPP-4 inhibition compared to the non-fluorinated parent compound. Furthermore, 4-fluoropyrrolidine-2-carbonitrile derivatives (e.g., compound 17a from Wang et al. 2013) achieved an IC50 of 17 nM against DPP-4, while the more highly optimized omarigliptin, which incorporates the 4,4-difluoropyrrolidine motif, achieves an IC50 of 1.6 nM. Although this compound (1448440-39-8) is an omarigliptin intermediate rather than the final drug, its 4,4-difluoro stereochemistry is the critical structural feature that enables synthesis of the ultrapotent DPP-4 inhibitor. [1] [2]

DPP-4 Inhibitor SAR Pyrrolidine Scaffold

Optimal Application Scenarios for (S)-1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile


Investigating DNA Damage Response in Deoxycytidine Analog-Resistant Cancer Models

For oncology research groups studying DNA repair pathways and nucleoside analog resistance, DFP-10917 provides a distinct tool that induces DNA double-strand breaks via a mechanism not shared by gemcitabine or cytarabine. As demonstrated by the comet assay data, DFP-10917 at 0.05–1 µM produces DNA fragmentation in CCRF-CEM and HeLa cells where Ara-C and GEM show no effect [1]. This allows researchers to dissect DNA damage response pathways specific to replication-induced double-strand breaks, including homologous recombination and non-homologous end joining, in cell lines that are resistant to standard deoxycytidine analogs.

Preclinical Development of Prolonged Infusion Dosing Schedules

The unique schedule-dependency of DFP-10917, where a 14-day low-dose infusion (4.5 mg/kg/day) outperforms a 1-day high-dose infusion (30 mg/kg/day) in vivo, provides a valuable model for studying metronomic chemotherapy approaches [1]. Pharmaceutical scientists and pharmacologists can use this compound to explore the pharmacokinetic/pharmacodynamic relationships of continuous low-concentration exposure regimens, which are increasingly relevant in the era of oral chemotherapeutics and wearable infusion devices.

Synthesis of Omarigliptin and Next-Generation DPP-4 Inhibitors

Process chemistry and medicinal chemistry groups engaged in DPP-4 inhibitor development require authentic (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile as the key intermediate for omarigliptin synthesis. The 4,4-difluoro substitution is critical for achieving the sub-nanomolar DPP-4 potency (Ki = 0.8 nM) and once-weekly pharmacokinetic profile of omarigliptin [2]. Substitution with the 4-fluoro or non-fluorinated analog results in significantly less potent final compounds, as confirmed by SAR studies demonstrating the gem-difluoro advantage in DPP-4 inhibition [3]. This compound is also a building block for other FAP-targeted agents incorporating the 4,4-difluoropyrrolidine-2-carbonitrile pharmacophore.

Clinical Biomarker Development and Companion Diagnostics for AML

Translational researchers developing biomarkers for DNA-damaging agents in AML can leverage DFP-10917's distinct comet assay signature to validate pharmacodynamic assays. The Phase I/II clinical data demonstrating a 50% response rate in relapsed/refractory AML provide a clinical validation benchmark [1]. Companion diagnostic developers can use the compound to establish DNA damage response gene expression signatures that may predict sensitivity to this class of agents, differentiating responders from non-responders based on the drug's unique mechanism.

Quote Request

Request a Quote for (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.